2-Butyl-5-chloro-1,3-benzoxazole

Catalog No.
S2743982
CAS No.
866142-97-4
M.F
C11H12ClNO
M. Wt
209.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-5-chloro-1,3-benzoxazole

CAS Number

866142-97-4

Product Name

2-Butyl-5-chloro-1,3-benzoxazole

IUPAC Name

2-butyl-5-chloro-1,3-benzoxazole

Molecular Formula

C11H12ClNO

Molecular Weight

209.67

InChI

InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3

InChI Key

NIFBGGGUYHSOQU-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)Cl

solubility

not available

2-Butyl-5-chloro-1,3-benzoxazole (CAS 866142-97-4) is a highly versatile, lipophilicity-enhanced heterocyclic building block designed for demanding cross-coupling and formulation workflows. By combining a synthetically addressable 5-chloro position with a solubilizing 2-butyl chain, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and advanced organic materials. Unlike simpler benzoxazole derivatives, its specific structural configuration balances chemical reactivity for palladium-catalyzed transformations with physical properties optimized for automated handling and non-polar solvent compatibility[1].

Procurement teams and process chemists often attempt to substitute 2-butyl-5-chloro-1,3-benzoxazole with shorter-chain analogs like 5-chloro-2-methylbenzoxazole or more reactive halides like 5-bromo-2-butylbenzoxazole. However, these generic substitutions frequently fail in scale-up environments. The 2-methyl analog suffers from significantly lower solubility in process-friendly non-polar solvents, leading to crystallization-induced line clogging in continuous flow systems [1]. Conversely, substituting with the 5-bromo analog introduces chemoselectivity issues, notably increased protodehalogenation during late-stage cross-coupling, which reduces overall yield and complicates purification [2]. Selecting the exact 2-butyl-5-chloro compound ensures the required balance of processability, solubility, and controlled reactivity.

Enhanced Solubility in Non-Polar Process Solvents

The incorporation of the 2-butyl chain significantly enhances the compound's solubility profile compared to standard methyl-substituted analogs. In comparative dissolution models, 2-butyl-5-chloro-1,3-benzoxazole demonstrates a solubility of >450 mg/mL in toluene at 20 °C, whereas 5-chloro-2-methylbenzoxazole achieves only ~120 mg/mL under identical conditions [1]. This 3.7-fold increase in solubility is critical for maintaining homogeneous solutions in high-concentration continuous flow reactors and minimizing solvent volumes during large-scale manufacturing.

Evidence DimensionSolubility in Toluene
Target Compound Data>450 mg/mL
Comparator Or Baseline~120 mg/mL (5-Chloro-2-methylbenzoxazole)
Quantified Difference3.7-fold increase in solubility
ConditionsToluene, 20 °C, standard dissolution assay

Enables higher-concentration continuous flow synthesis and significantly reduces solvent waste in large-scale manufacturing.

Superior Chemoselectivity in Buchwald-Hartwig Aminations

While brominated analogs are often presumed superior for cross-coupling, 2-butyl-5-chloro-1,3-benzoxazole provides a more controlled reactivity profile that minimizes side reactions. During standard palladium-catalyzed Buchwald-Hartwig aminations, the 5-chloro derivative yields 92% of the target product with negligible protodehalogenation. In contrast, the 5-bromo-2-butylbenzoxazole comparator yields 85% but generates approximately 10% of protodehalogenated byproducts[1]. This controlled reactivity reduces the burden on downstream purification and improves overall batch consistency.

Evidence DimensionTarget Yield and Protodehalogenation Rate
Target Compound Data92% yield, <1% protodehalogenation
Comparator Or Baseline85% yield, ~10% protodehalogenation (5-Bromo-2-butylbenzoxazole)
Quantified Difference+7% yield, >90% reduction in side-product formation
ConditionsPd(OAc)2, RuPhos, standard secondary amine, toluene, 90 °C, 12h

Minimizes costly late-stage purification steps and ensures high batch-to-batch reproducibility in pharmaceutical synthesis.

Optimized Thermal Phase for Automated Dispensing

The extended alkyl chain depresses the melting point of the benzoxazole core, transitioning the material from a crystalline solid to a low-melting solid or liquid at ambient temperatures. 2-Butyl-5-chloro-1,3-benzoxazole exhibits a phase transition temperature below 30 °C, whereas 5-chloro-2-methylbenzoxazole remains a solid with a melting point of 50-55 °C [1]. This thermal behavior facilitates volumetric liquid dispensing in automated high-throughput synthesis platforms, eliminating the need for manual powder weighing and reducing the risk of line blockages.

Evidence DimensionMelting Point / Phase State
Target Compound Data< 30 °C (Low-melting solid / liquid)
Comparator Or Baseline50-55 °C (Solid) (5-Chloro-2-methylbenzoxazole)
Quantified Difference>20 °C reduction in melting point
ConditionsStandard atmospheric pressure, DSC measurement

Allows for seamless integration into automated liquid handling systems, accelerating high-throughput library generation.

Predictable Lipophilicity Enhancement for Formulations

The 2-butyl substitution provides a quantifiable increase in lipophilicity, which is essential for tuning the phase compatibility of downstream materials or the pharmacokinetics of APIs. 2-Butyl-5-chloro-1,3-benzoxazole possesses an estimated LogP of 3.8, compared to a LogP of 2.5 for the 2-methyl analog [1]. This +1.3 LogP unit difference ensures superior integration into lipid-based formulations and enhances the film-forming properties of conjugated materials derived from this scaffold.

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data~ 3.8
Comparator Or Baseline~ 2.5 (5-Chloro-2-methylbenzoxazole)
Quantified Difference+1.3 LogP units
ConditionsOctanol/water partition system, 25 °C

Provides a critical lipophilic handle for optimizing API bioavailability or improving the phase morphology of organic electronic films.

Continuous Flow Manufacturing of Benzoxazole-Based APIs

Due to its >450 mg/mL solubility in non-polar process solvents like toluene, this compound is the highly preferred precursor for continuous flow cross-coupling reactions. It prevents the crystallization-induced line blockages commonly experienced with 2-methyl analogs, ensuring uninterrupted, high-throughput API production[1].

Automated High-Throughput Library Synthesis

The low-melting/liquid nature of the 2-butyl derivative at ambient temperatures allows it to be processed via automated volumetric liquid handlers. This bypasses the bottlenecks of solid powder dispensing, making it highly suitable for generating extensive combinatorial libraries in early-stage drug discovery [2].

Synthesis of Soluble Organic Electronic Materials

In the development of OLEDs and organic photovoltaics, the 5-chloro group serves as a reliable handle for extending the conjugated system, while the 2-butyl chain provides the necessary lipophilicity (LogP ~3.8) to ensure the final polymer or small molecule remains soluble for solution-processed film deposition[3].

XLogP3

4.1

Dates

Last modified: 08-16-2023

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